

Physicochemical Properties of Azetidine-3-carboxamide: A Technical Guide for Drug Design

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Compound of Interest

Compound Name: Azetidine-3-carboxamide

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This technical guide provides a comprehensive overview of the physicochemical properties of **Azetidine-3-carboxamide**, a key building block in modern medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design to impart conformational rigidity, improve metabolic stability, and fine-tune pharmacological activity.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of critical data and experimental methodologies to support the rational design of novel therapeutics.

Introduction to Azetidine-3-carboxamide in Drug Discovery

The azetidine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to provide a favorable balance between molecular rigidity and chemical stability.^[2] Its constrained nature allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.^{[1][3]} Specifically, the **azetidine-3-carboxamide** moiety is a versatile building block found in a variety of investigational compounds, including potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a validated anticancer therapeutic target.^{[4][5][6][7]} Understanding the fundamental physicochemical properties of this core structure is paramount for optimizing drug-like characteristics such as solubility, permeability, and bioavailability.

Core Physicochemical Properties

The following tables summarize key physicochemical properties for **Azetidine-3-carboxamide**. As experimental data for the free base is limited in publicly available literature, values for the closely related Azetidine-3-carboxylic acid and predicted data from computational models are provided for a comprehensive profile.

Table 1: General and Computed Physicochemical Properties

Property	Azetidine-3-carboxamide (Predicted/Computed)	Azetidine-3-carboxylic acid (Experimental/Computed)	Reference
Molecular Formula	C ₄ H ₈ N ₂ O	C ₄ H ₇ NO ₂	N/A
Molecular Weight	100.12 g/mol	101.10 g/mol	[8]
pKa	8.5 - 9.5 (amine) (Estimated)	2.74 ± 0.20 (acid), 9.0 (amine) (Predicted)	N/A
cLogP	-1.5 to -1.0 (Estimated)	-3.2 (Computed)	[8]
Topological Polar Surface Area (TPSA)	66.2 Å ²	49.3 Å ²	[8]
Hydrogen Bond Donors	2	2	N/A
Hydrogen Bond Acceptors	2	3	N/A
Rotatable Bonds	1	1	N/A

Table 2: Solubility and Physical State

Property	Azetidine-3-carboxamide	Azetidine-3-carboxylic acid	Reference
Form	Solid (hydrochloride salt)	Solid	[9]
Color	White to Off-White	White to Off-White	
Water Solubility	Soluble (as hydrochloride salt)	Soluble	
Melting Point	Not Available	286 °C (decomposes)	

Experimental Protocols for Physicochemical Property Determination

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following sections outline common methodologies for determining the key physicochemical parameters discussed above.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at different physiological pH values. Potentiometric titration is a well-established and accurate method for its determination.[10]

Methodology:

- Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[11]
- Sample Preparation: Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[11]
- Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide. Immerse the calibrated pH electrode into the solution.[11]

- Titration Process: For a basic compound like azetidine, make the solution acidic (e.g., pH 1.8-2.0) with a standard solution of 0.1 M HCl. Titrate the solution by adding small, precise increments of a standard 0.1 M NaOH solution.[11]
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12] The experiment should be performed in triplicate to ensure reliability.[11]

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Lipophilicity, expressed as the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.[13]

Methodology:

- Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD measurement). Pre-saturate each phase by shaking them together for at least 24 hours, then allowing them to separate completely.[8] [14]
- Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase or n-octanol.
- Partitioning: Combine a precise volume of the n-octanol phase and the aqueous phase containing the compound in a vial. Vigorously shake the mixture for a fixed period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[8]
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.[8]

- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[8]
- Calculation: Calculate the logD (or logP) value using the following formula: $\log D = \log_{10} ([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$

Determination of Kinetic Aqueous Solubility

Aqueous solubility is fundamental for drug absorption and formulation. Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess this property.[15][16][17]

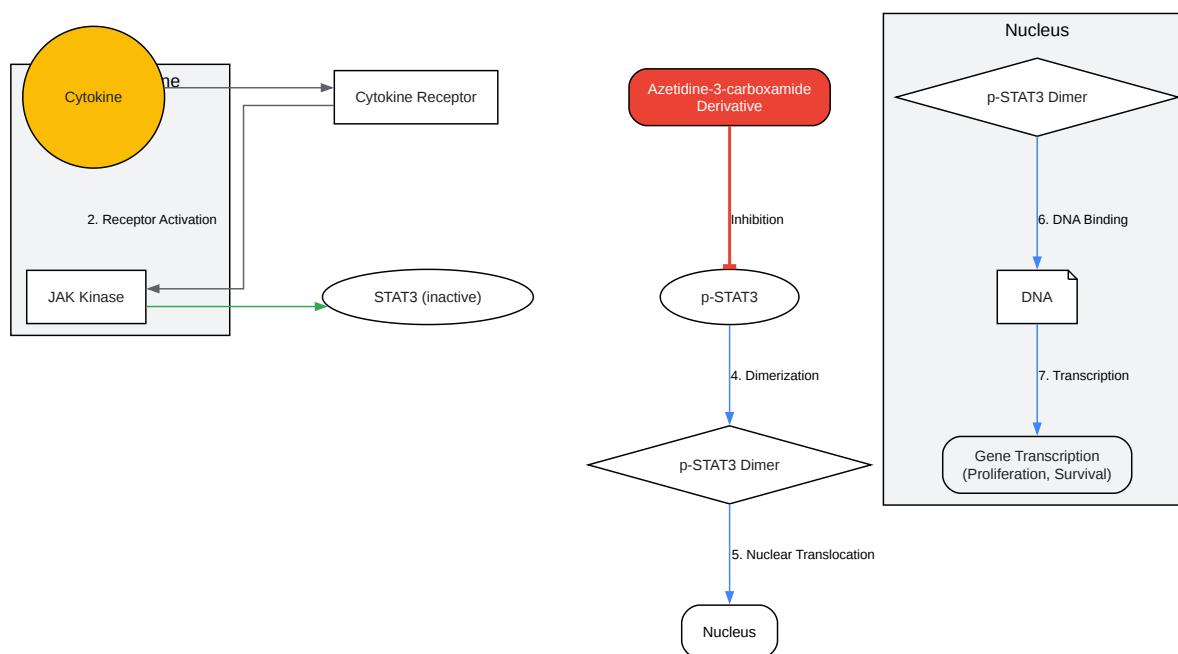
Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound, typically 10-20 mM in 100% dimethyl sulfoxide (DMSO).[18][19]
- Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.[15][19]
- Incubation: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration. Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with shaking.[15][18]
- Precipitate Detection/Separation:
 - Nephelometry: Measure the amount of precipitate by detecting light scattering using a nephelometer.[15][17]
 - Filtration/UV: Alternatively, filter the solution to remove any undissolved precipitate.[15][19]
- Quantification: Measure the concentration of the compound remaining in the filtrate (the soluble fraction) using a UV-Vis plate reader and compare it to a calibration curve.[17][19]

Application in Drug Design: Targeting the STAT3 Signaling Pathway

Derivatives of azetidine-carboxamide have shown significant promise as inhibitors of the STAT3 signaling pathway, which is aberrantly activated in many human cancers and plays a crucial role in cell proliferation, survival, and differentiation.[4][7] Potent azetidine-based inhibitors have been developed that can bind to STAT3, inhibit its phosphorylation and DNA-binding activity, and ultimately induce apoptosis in cancer cells.[5][6][7]

The diagram below illustrates the general mechanism of the STAT3 signaling pathway and the point of intervention for an azetidine-based inhibitor.



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Caption: The STAT3 signaling pathway and the inhibitory action of an azetidine derivative.

Conclusion

Azetidine-3-carboxamide is a valuable scaffold for the development of novel therapeutics. Its favorable physicochemical profile, characterized by low molecular weight, high polarity, and the presence of hydrogen bonding moieties, provides an excellent starting point for medicinal chemistry campaigns. By leveraging the data and standardized protocols presented in this guide, drug discovery teams can more effectively design and optimize azetidine-based candidates with improved ADME properties and potent biological activity.

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